(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal
Overview
Description
2-Fluorofucose is a synthetic analog of the naturally occurring sugar fucose. It is known for its ability to inhibit fucosylation, a process where fucose is added to glycoproteins and glycolipids.
Mechanism of Action
Target of Action
2-Deoxy-2-fluoro-L-fucose, also known as L-Galactose, 2,6-dideoxy-2-fluoro-, primarily targets fucosyltransferases . These are enzymes that play a crucial role in the process of fucosylation, which is the addition of fucose to a molecule .
Mode of Action
This compound acts as a fucosylation inhibitor . It inhibits the de novo synthesis of GDP-fucose in mammalian cells . It can be metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases . Alternatively, it can be converted in vitro to GDP-2-deoxy-2-fluoro-L-fucose, a competitive inhibitor of α1,3-fucosyltransferase V .
Biochemical Pathways
The primary biochemical pathway affected by 2-Deoxy-2-fluoro-L-fucose is the fucosylation pathway . By inhibiting the synthesis of GDP-fucose, the compound disrupts the normal functioning of this pathway, leading to a decrease in fucosylation .
Pharmacokinetics
It is known that the compound can be metabolized inside the cell , suggesting that it can be absorbed and distributed within the body
Result of Action
The inhibition of fucosylation by 2-Deoxy-2-fluoro-L-fucose can have significant effects at the molecular and cellular levels. For instance, it has been found to suppress fucosylation in 4T1 cells . It also decreases the phosphorylation of Smad 1/5 and Smad 2 . Fucosylation is a relatively well-defined biomarker for progression in many human cancers, such as pancreatic and hepatocellular carcinoma .
Biochemical Analysis
Biochemical Properties
2-Deoxy-2-fluoro-L-fucose is a potent inhibitor of protein fucosylation . It inhibits the de novo synthesis of GDP-fucose in mammalian cells . Fucosylation is a well-defined biomarker for progression in many human cancers, such as pancreatic and hepatocellular carcinoma .
Cellular Effects
2-Deoxy-2-fluoro-L-fucose plays a crucial role in cellular recognition and adhesion mechanisms, which are critical in both normal physiological processes and pathological conditions like cancer metastasis and bacterial infections . It suppresses fucosylation in cells and decreases phosphorylation of certain proteins .
Molecular Mechanism
2-Deoxy-2-fluoro-L-fucose can be metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases . It can also be converted to GDP-2-deoxy-2-fluoro-L-fucose, a competitive inhibitor of α1,3-fucosyltransferase .
Temporal Effects in Laboratory Settings
The incorporation of fluorine into 2-Deoxy-2-fluoro-L-fucose increases the chemical stability and alters the metabolic processing of the sugar . This makes it a valuable tool for tracing and studying the pathways of fucose utilization in biological systems over time .
Metabolic Pathways
2-Deoxy-2-fluoro-L-fucose is involved in the metabolic pathway of fucosylation . It interacts with fucosyltransferases, enzymes that catalyze the transfer of fucose to other molecules .
Transport and Distribution
2-Deoxy-2-fluoro-L-fucose exhibits improved cell permeability . This suggests that it can be transported and distributed within cells and tissues effectively. Specific transporters or binding proteins it interacts with are not mentioned in the current literature.
Preparation Methods
The synthesis of 2-fluorofucose typically involves multiple steps starting from readily available sugars. One common method uses L-rhamnose as a starting material. The process includes methoxylation, protection of hydroxy groups, stereochemical inversion at the C4 position, and a sequence of acetylation, bromination, and elimination reactions to obtain the glycal intermediate. This intermediate is then used in the established synthesis of 2-fluorofucose . The overall yield of this process is approximately 32% .
Chemical Reactions Analysis
2-Fluorofucose undergoes various chemical reactions, primarily involving its role as an inhibitor of fucosylation. It blocks the fucosylation and tethering of sialyl-Lewis x tetrasaccharide and structural variants on leukocytes and red blood cells to P- and E-selectins on activated endothelial cell surfaces . This inhibition is crucial in preventing vaso-occlusion in conditions such as sickle cell disease . The compound also induces feedback inhibition of the de novo biosynthesis of fucose by allosteric inactivation of GDP-mannose 4,6-dehydratase .
Scientific Research Applications
2-Fluorofucose has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluorofucose is often compared with other fucose analogs such as 5-alkynylfucose. While both compounds inhibit fucosylation, 5-alkynylfucose has been found to be more potent at reducing core fucosylation but is associated with higher incorporation of the analog into glycosylation patterns . Another similar compound is protected 2-fluorofucose 1-phosphate, which inhibits cellular fucosylation with higher potency than 2-fluorofucose . These comparisons highlight the unique properties of 2-fluorofucose in terms of its efficacy and incorporation into biological systems.
Properties
IUPAC Name |
2-fluoro-3,4,5-trihydroxyhexanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTFKIKSQNCWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)F)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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